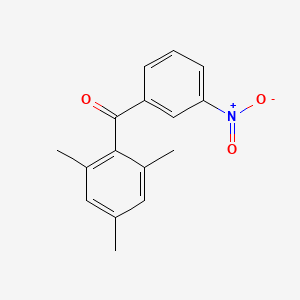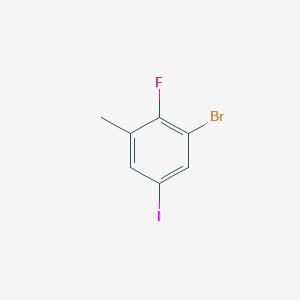
1-Bromo-2-fluoro-5-iodo-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-5-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of methylbenzene (toluene) and features bromine, fluorine, and iodine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-5-iodo-3-methylbenzene can be synthesized through multi-step organic reactions. One common method involves the halogenation of 3-methylbenzene (toluene) using bromine, fluorine, and iodine under controlled conditions. The specific order and conditions of halogenation can vary, but typically involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Fluorination: Using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Using iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluoro-5-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-5-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-5-iodo-3-methylbenzene depends on the specific reactions it undergoes. In general, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in various chemical processes. The molecular targets and pathways involved are determined by the nature of the substituents and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-5-iodo-3-methylbenzene can be compared with other halogenated methylbenzene derivatives, such as:
- 1-Bromo-3-fluoro-5-iodo-2-methylbenzene
- 1-Bromo-4-fluoro-2-iodo-3-methylbenzene
- 1-Bromo-2-fluoro-4-iodo-3-methylbenzene
These compounds share similar structural features but differ in the positions of the halogen atoms, which can affect their chemical properties and reactivity. The unique arrangement of bromine, fluorine, and iodine in this compound makes it distinct and valuable for specific applications.
Eigenschaften
Molekularformel |
C7H5BrFI |
|---|---|
Molekulargewicht |
314.92 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-5-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 |
InChI-Schlüssel |
XGGOCJMRKFFFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


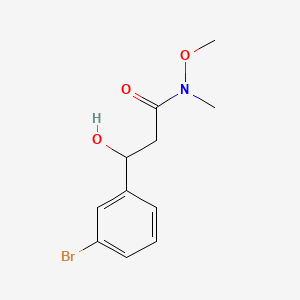

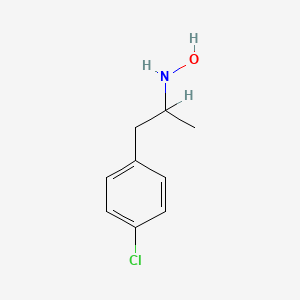
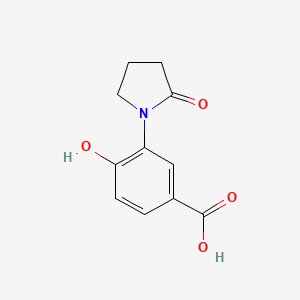
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
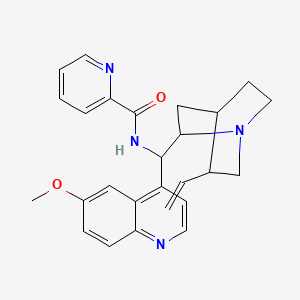
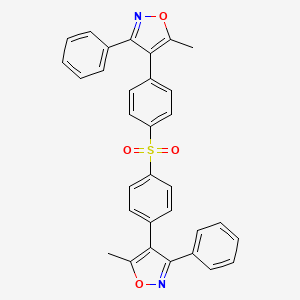
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
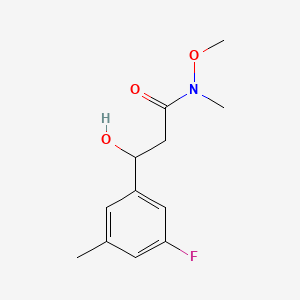
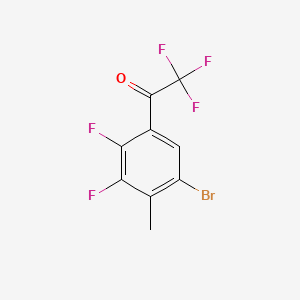
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)
